molecular formula C18H11ClF3N5OS B2400588 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide CAS No. 1358450-98-2

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2400588
CAS RN: 1358450-98-2
M. Wt: 437.83
InChI Key: NXGZRDYMNGTMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It belongs to a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . Some of these compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .


Molecular Structure Analysis

The molecular structure of this compound, like other [1,2,4]triazolo[4,3-a]quinoxaline derivatives, is characterized by the presence of a triazoloquinoxaline core. This core is often modified with various substituents to enhance its biological activity . The specific molecular structure of “this compound” is not provided in the available literature.

Scientific Research Applications

Synthesis and Derivative Formation

The compound 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide has been explored for its potential in forming novel quinoxaline derivatives. These derivatives have been characterized by various spectroscopic techniques, demonstrating the compound's versatility in the synthesis of complex organic structures. For instance, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs involve DCC coupling methods and azide coupling methods, showcasing the compound's utility in producing a range of amino acid derivatives linked to the triazoloquinoxaline moiety (Walid Fathalla, 2015).

Anticonvulsant Properties

The anticonvulsant potential of novel quinoxaline derivatives synthesized from 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide has been evaluated using the metrazol-induced convulsions model. This research highlights the potential therapeutic applications of these compounds in the treatment of convulsive disorders (Mohamed Alswah et al., 2013).

Adenosine Receptor Antagonism

Some derivatives of 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxaline have been identified as potent antagonists of A1 and A3 adenosine receptors, suggesting their potential in modulating adenosine-mediated physiological processes. This research provides insights into the structural requirements for adenosine receptor antagonism and the therapeutic implications of modulating adenosine receptor activity (D. Catarzi et al., 2005).

Antidepressant Potential

The antidepressant potential of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, as indicated by their ability to reduce immobility in Porsolt's behavioral despair model, underscores the therapeutic promise of these compounds. Their binding affinity to adenosine A1 and A2 receptors further suggests a complex mechanism of action that could be harnessed for the development of rapid-onset antidepressants (R. Sarges et al., 1990).

Antimicrobial Activity

The synthesis of substituted quinoxalines, including triazolo and ditriazoloquinoxaline derivatives, has been explored for their antimicrobial properties. Some of these compounds have shown significant antibacterial activity, highlighting the potential of 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide derivatives in the development of new antimicrobial agents (M. Badran et al., 2003).

Inotropic Activity

The compound's derivatives have also been evaluated for their positive inotropic activity, which measures the strength of heart muscle contractions. This research suggests potential applications in treating heart conditions by enhancing cardiac contractility (Chunbo Zhang et al., 2008; Yan Wu et al., 2012).

Future Directions

The future directions for research on this compound could involve further exploration of its potential as an antiviral and antimicrobial agent . Additionally, its potential as a VEGFR-2 inhibitor suggests it could be further investigated for its anticancer properties .

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N5OS/c19-10-5-6-12(11(7-10)18(20,21)22)24-15(28)8-29-17-16-26-23-9-27(16)14-4-2-1-3-13(14)25-17/h1-7,9H,8H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGZRDYMNGTMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.